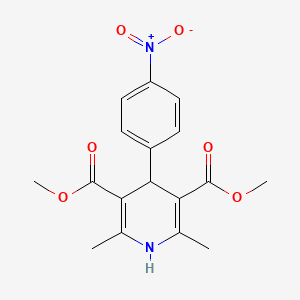

Calcium Channel antagonist 5

Description

Properties

IUPAC Name |

dimethyl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O6/c1-9-13(16(20)24-3)15(14(10(2)18-9)17(21)25-4)11-5-7-12(8-6-11)19(22)23/h5-8,15,18H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFQXEYKTWNRSQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40176238 | |

| Record name | 1,4-Dihydro-2,6-dimethyl-4-(4-nitrophenyl)-3,5-pyridinedicarboxylic acid dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40176238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21829-09-4 | |

| Record name | 1,4-Dihydro-2,6-dimethyl-4-(4-nitrophenyl)-3,5-pyridinedicarboxylic acid dimethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021829094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Dihydro-2,6-dimethyl-4-(4-nitrophenyl)-3,5-pyridinedicarboxylic acid dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40176238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of L-Type Calcium Channel Antagonists

Audience: Researchers, Scientists, and Drug Development Professionals

Foreword: As "Calcium Channel Antagonist 5" is a hypothetical designation, this whitepaper provides a comprehensive technical overview of the core mechanisms of action for the well-established classes of L-type voltage-gated calcium channel (CaV1.2) antagonists. The principles, data, and protocols described herein are representative of the field and provide a foundational framework for the research and development of novel calcium channel modulators.

Introduction: The L-Type Calcium Channel

Voltage-gated calcium channels (VGCCs) are critical transmembrane proteins that mediate calcium influx in response to membrane depolarization, thereby coupling electrical signals to physiological responses such as muscle contraction, neurotransmitter release, and gene expression.[1][2][3] The L-type calcium channels (LTCCs), particularly the CaV1.2 isoform, are predominant in cardiac and smooth muscle cells and serve as the primary therapeutic target for a class of drugs known as calcium channel blockers (CCBs) or antagonists.[1][4][5][6]

These channels are heteromultimeric protein complexes, but the central pore-forming and drug-binding component is the α1 subunit.[7] This subunit is organized into four homologous domains (I-IV), each containing six transmembrane segments (S1-S6). The S5 and S6 segments and the intervening P-loop from each domain form the channel's central pore and selectivity filter.

Classification and Binding Sites of L-Type Calcium Channel Antagonists

L-type calcium channel antagonists are broadly classified into three main chemical groups, each with a distinct, allosterically coupled binding site on the α1 subunit of the CaV1.2 channel.[8]

-

Dihydropyridines (DHPs): (e.g., Nifedipine, Amlodipine). These compounds bind to a receptor site located on the external, lipid-facing surface of the pore module, at the interface between domains III and IV.[8][9] Their binding is highly voltage-dependent.

-

Phenylalkylamines (PAAs): (e.g., Verapamil). This class binds to a site within the pore, on the cytoplasmic side of the S6 segment in domain IV.

-

Benzothiazepines (BTZs): (e.g., Diltiazem). These agents bind to a site on the cytoplasmic loop connecting domains III and IV, influencing the channel gate.

The binding of one class of drug allosterically modulates the binding of the others, indicating a sophisticated interplay in channel modulation.

Core Mechanism of Action: State-Dependent Blockade

The principal mechanism of action for L-type calcium channel antagonists is state-dependent blockade . These drugs exhibit a much higher affinity for the open and, particularly, the inactivated states of the channel compared to the resting (closed) state.[8][10][11]

-

Depolarization and Channel Gating: When the cell membrane depolarizes, L-type calcium channels transition from a resting state to an open state, allowing Ca²⁺ influx. Subsequently, they enter a voltage- and/or calcium-dependent inactivated state, where the channel is non-conducting.

-

Antagonist Binding: Antagonists like verapamil (B1683045) and diltiazem (B1670644) preferentially bind to the channel during its inactivated state.[10][11] This binding stabilizes the channel in the inactivated conformation.

-

Reduced Calcium Influx: By "trapping" the channel in a non-conducting state, the antagonist effectively reduces the number of channels available to open upon subsequent depolarizations. This leads to a decrease in the overall influx of calcium into the cell.[1][12][13]

-

Frequency- and Use-Dependence: The blocking effect is more pronounced in tissues with higher firing rates (e.g., cardiac nodal tissue) because the channels spend more time in the open and inactivated states, providing more opportunities for drug binding.[10][11] This is known as "use-dependence" or "frequency-dependence" and is a key characteristic of non-dihydropyridine blockers.[11][14]

This state-dependent mechanism explains the tissue selectivity of different CCBs. Dihydropyridines show greater vascular selectivity due to the more depolarized resting membrane potential of smooth muscle cells, while phenylalkylamines and benzothiazepines have more pronounced cardiac effects (negative chronotropy and inotropy) due to their strong use-dependence in the frequently firing SA and AV nodes.[10][14][15]

Quantitative Data and Pharmacological Parameters

The efficacy and selectivity of a calcium channel antagonist are defined by several key quantitative parameters. The following tables present hypothetical, yet representative, data for a novel antagonist, "CCA-5," to illustrate typical values obtained during characterization.

Table 1: Binding Affinity of CCA-5 for L-Type Calcium Channels

| Radioligand | Preparation | Kd (nM) | Bmax (fmol/mg protein) | Ki of CCA-5 (nM) |

|---|---|---|---|---|

| [³H]-Nitrendipine | Rat Cardiac Membranes | 0.25 | 185 | 1.2 |

| [³H]-Nitrendipine | Rat Aortic Smooth Muscle Membranes | 0.31 | 150 | 0.8 |

Kd: Dissociation constant of the radioligand. Bmax: Maximum receptor density. Ki: Inhibitory constant for CCA-5.

Table 2: Functional Inhibition of L-Type Calcium Currents by CCA-5

| Cell Type | Experimental Condition | IC50 (nM) | Hill Slope |

|---|---|---|---|

| HEK293 expressing CaV1.2 | Holding Potential -80 mV | 15.5 | 1.1 |

| Isolated Ventricular Myocytes | Holding Potential -80 mV | 12.8 | 1.0 |

| Isolated Aortic Smooth Muscle Cells | Holding Potential -60 mV | 4.2 | 0.9 |

IC50: Half-maximal inhibitory concentration.

Detailed Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This protocol determines the binding affinity (Ki) of an unlabeled test compound (e.g., CCA-5) by measuring its ability to displace a specific radioligand from the L-type calcium channel.

Materials:

-

Membrane Preparation: Homogenized tissue (e.g., rat cardiac ventricle) enriched in L-type calcium channels.

-

Radioligand: [³H]-Nitrendipine (a dihydropyridine).

-

Test Compound: CCA-5, dissolved in DMSO.

-

Incubation Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: 1 µM Nifedipine (unlabeled).

-

Apparatus: 96-well filtration plate, vacuum manifold, liquid scintillation counter.

Procedure:

-

Assay Setup: In a 96-well plate, add 50 µL of incubation buffer to all wells.

-

Add Test Compound: Add 25 µL of varying concentrations of CCA-5 (e.g., 10⁻¹¹ to 10⁻⁵ M) in duplicate. For total binding wells, add 25 µL of vehicle (DMSO). For non-specific binding wells, add 25 µL of 1 µM Nifedipine.

-

Add Radioligand: Add 25 µL of [³H]-Nitrendipine to all wells at a final concentration near its Kd (e.g., 0.3 nM).

-

Add Membranes: Add 150 µL of the membrane preparation (e.g., 50 µg protein) to initiate the binding reaction.

-

Incubation: Incubate the plate for 60 minutes at 25°C in the dark.

-

Filtration: Rapidly filter the contents of the plate through a glass fiber filter plate using a vacuum manifold to separate bound from free radioligand.

-

Washing: Wash the filters three times with 200 µL of ice-cold wash buffer.

-

Quantification: Dry the filter mat, add liquid scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of CCA-5. Fit the data to a one-site competition model to determine the IC₅₀, which can be converted to a Ki value using the Cheng-Prusoff equation.[16]

Whole-Cell Patch-Clamp Electrophysiology

This protocol directly measures the inhibitory effect of a compound on L-type calcium currents (ICa,L) in isolated cells.[17][18]

Materials:

-

Cells: HEK293 cells stably expressing the human CaV1.2 channel, or freshly isolated cardiomyocytes.

-

External Solution (in mM): 135 TEA-Cl, 10 BaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with CsOH). Barium is used as the charge carrier to enhance current and block K⁺ channels.

-

Internal (Pipette) Solution (in mM): 120 Cs-aspartate, 5 MgCl₂, 10 EGTA, 10 HEPES, 4 Mg-ATP (pH 7.2 with CsOH).

-

Apparatus: Patch-clamp amplifier, microscope, micromanipulator, perfusion system.

Procedure:

-

Cell Plating: Plate cells on glass coverslips 24-48 hours prior to recording.

-

Pipette Preparation: Pull glass micropipettes to a resistance of 3-5 MΩ when filled with internal solution.

-

Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal."

-

Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the cell membrane under the pipette tip, establishing electrical and diffusive access to the cell interior.

-

Voltage Clamp: Clamp the cell membrane potential at a holding potential of -80 mV to ensure channels are in the resting state.

-

Elicit Currents: Apply a series of depolarizing voltage steps (e.g., to +10 mV for 200 ms) to activate the L-type calcium channels and record the resulting inward Ba²⁺ current (IBa).

-

Drug Application: Establish a stable baseline recording. Perfuse the cell with the external solution containing the desired concentration of CCA-5.

-

Record Block: After the drug effect has reached steady-state (typically 2-5 minutes), repeat the voltage-step protocol to record the inhibited current.

-

Data Analysis: Measure the peak inward current amplitude before and after drug application. Generate a concentration-response curve by applying multiple concentrations of CCA-5 to different cells. Fit the curve with the Hill equation to determine the IC₅₀ value.[17]

Intracellular Calcium Imaging Assay

This fluorescence-based assay measures the ability of a compound to block the rise in intracellular calcium following depolarization.[19][20][21][22][23]

Materials:

-

Cells: A cell line expressing L-type calcium channels (e.g., HEK293-CaV1.2) or primary cells like neonatal rat ventricular myocytes.

-

Calcium Indicator Dye: Fluo-4 AM or Cal-520 AM.

-

Loading Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Depolarization Buffer: HBSS containing high potassium (e.g., 90 mM KCl) to induce cell depolarization.

-

Apparatus: Fluorescence microplate reader (e.g., FLIPR) or fluorescence microscope.

Procedure:

-

Cell Plating: Plate cells in a 96-well black-walled, clear-bottom plate.

-

Dye Loading: Incubate cells with the calcium indicator dye (e.g., 2 µM Fluo-4 AM) in loading buffer for 60 minutes at 37°C.

-

Wash: Gently wash the cells twice with loading buffer to remove excess extracellular dye.

-

Compound Incubation: Add various concentrations of CCA-5 to the wells and incubate for 15-30 minutes.

-

Measurement: Place the plate in the fluorescence reader. Establish a baseline fluorescence reading (Excitation ~488 nm, Emission ~520 nm).

-

Stimulation: Use the instrument's fluidics to add the high-potassium depolarization buffer to all wells simultaneously, stimulating channel opening.

-

Data Acquisition: Record the fluorescence intensity over time (typically 1-2 minutes). The influx of Ca²⁺ upon depolarization will cause an increase in fluorescence.

-

Data Analysis: Calculate the peak fluorescence response for each well. Normalize the data to control wells (no drug) and plot the percent inhibition against the log concentration of CCA-5 to determine the IC₅₀.

Visualizations: Pathways and Workflows

Caption: Allosterically coupled binding sites for the three main classes of L-type calcium channel antagonists on the α1 subunit.

Caption: Mechanism of vasodilation induced by a calcium channel antagonist in vascular smooth muscle.

Caption: A simplified workflow diagram for whole-cell patch-clamp electrophysiology experiments.

References

- 1. CV Pharmacology | Calcium-Channel Blockers (CCBs) [cvpharmacology.com]

- 2. Binding mechanisms of 1,4-dihydropyridine derivatives to L-type calcium channel Cav1.2: a molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Calcium Channel Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Discovery and Development of Calcium Channel Blockers [frontiersin.org]

- 7. tandfonline.com [tandfonline.com]

- 8. Structural basis for inhibition of a voltage-gated Ca2+ channel by Ca2+ antagonist drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. m.youtube.com [m.youtube.com]

- 11. Diltiazem and verapamil preferentially block inactivated cardiac calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. What are L-type calcium channel blockers and how do they work? [synapse.patsnap.com]

- 13. droracle.ai [droracle.ai]

- 14. Calcium Channel Blockers: Verapamil & Diltiazem | Picmonic [picmonic.com]

- 15. Differential cardiovascular effects of calcium channel blocking agents: potential mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. benchchem.com [benchchem.com]

- 18. Patch clamp methods for studying calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]

- 20. Intracellular calcium imaging for agonist screening - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ionbiosciences.com [ionbiosciences.com]

- 22. Calcium Indicators | AAT Bioquest [aatbio.com]

- 23. Pharmacogenomic Screening of Drug Candidates using Patient-Specific hiPSC-Derived Cardiomyocyte High-Throughput Calcium Imaging | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to L-Type Calcium Channel Binding Affinity

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the current knowledge base, "CCA-5" is not a recognized ligand for L-type calcium channels. This guide therefore provides a comprehensive framework for assessing the binding affinity of a novel or hypothetical test compound to L-type calcium channels, in lieu of specific data for "CCA-5".

Introduction to L-type Calcium Channels

Voltage-gated L-type calcium channels (LTCCs) are crucial transmembrane ion channels that mediate the influx of calcium ions (Ca²⁺) into cells in response to membrane depolarization. "L-type" signifies their long-lasting activation. These channels are key players in a multitude of physiological processes, including excitation-contraction coupling in cardiac, skeletal, and smooth muscle, as well as neurotransmitter release and gene expression in neurons.[1] LTCCs are heteromeric protein complexes composed of a primary pore-forming α1 subunit and several auxiliary subunits (α2δ, β, and γ) that modulate the channel's properties.[2] There are four isoforms of the α1 subunit: Cav1.1, Cav1.2, Cav1.3, and Cav1.4.[1] Given their significant physiological roles, LTCCs are prominent targets for drug development, particularly for cardiovascular and neurological disorders.[3]

Quantitative Analysis of Binding Affinity

The binding affinity of a compound to L-type calcium channels is a critical parameter in pharmacology, quantifying the strength of the interaction between the compound (ligand) and the channel (receptor). This is typically expressed by the dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50).

Table 1: Hypothetical Binding Affinity Data for a Test Compound

| Parameter | Value | Method | Target Tissue/Cell Line | Radioligand |

| Ki | 15 nM | Radioligand Competition Binding Assay | Rat cortical neurons | [³H]-Nitrendipine |

| IC50 | 25 nM | Radioligand Competition Binding Assay | Rat cortical neurons | [³H]-Nitrendipine |

| IC50 | 150 nM | Whole-Cell Patch Clamp | hCav1.2 expressing HEK293 cells | - |

Experimental Protocols

Two primary methods for determining the binding affinity and functional effects of compounds on L-type calcium channels are radioligand binding assays and patch-clamp electrophysiology.

This method is considered a gold standard for quantifying the affinity of a test compound for a receptor.[4] It involves the use of a radiolabeled ligand (radioligand) known to bind to the target receptor and measuring the ability of an unlabeled test compound to displace it.

Objective: To determine the Ki of a test compound for L-type calcium channels.

Materials:

-

Membrane Preparation: From a tissue source rich in LTCCs (e.g., rat brain cortex) or a cell line overexpressing a specific LTCC isoform (e.g., HEK293 cells expressing hCav1.2).

-

Radioligand: A tritiated LTCC antagonist, such as [³H]-Nitrendipine or [³H]-PN200-110.

-

Test Compound: Unlabeled compound of interest.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold assay buffer.

-

Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/B or GF/C).

-

Scintillation Counter and scintillation fluid.

Protocol:

-

Membrane Preparation:

-

Homogenize the tissue or cells in ice-cold lysis buffer (e.g., 50mM Tris-HCl with protease inhibitors).[5]

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.[6]

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.[6]

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.[6]

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).[5] Store aliquots at -80°C.

-

-

Binding Assay:

-

Set up assay tubes or a 96-well plate for total binding, non-specific binding (NSB), and competitive binding.

-

For total binding , add the membrane preparation, a fixed concentration of the radioligand (typically at its Kd value), and assay buffer.[6]

-

For NSB , add the membrane preparation, the radioligand, and a high concentration of an unlabeled known LTCC blocker (e.g., 1 µM nifedipine) to saturate the receptors.[6]

-

For competitive binding , add the membrane preparation, the radioligand, and varying concentrations of the unlabeled test compound.[7]

-

Incubate all samples for a set time (e.g., 60-90 minutes) at a specific temperature (e.g., room temperature or 30°C) to reach equilibrium.[5][6]

-

-

Separation and Counting:

-

Terminate the incubation by rapid vacuum filtration through glass fiber filters, separating the bound radioligand from the free radioligand.[4]

-

Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.[6]

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.[6]

-

-

Data Analysis:

-

Calculate specific binding by subtracting the NSB counts from the total binding counts.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 value from this curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

This technique measures the ion flow through channels in the entire cell membrane, providing functional data on channel inhibition or activation.[8]

Objective: To determine the IC50 of a test compound for inhibiting LTCC currents.

Brief Protocol:

-

Cell Preparation: Culture cells expressing LTCCs on coverslips.

-

Recording Setup: Place a coverslip in a recording chamber on a microscope stage and perfuse with an external solution containing a charge carrier (e.g., Ba²⁺ or Ca²⁺) and blockers for other channels (e.g., Na⁺ and K⁺ channels).[9]

-

Pipette and Sealing: A glass micropipette filled with an internal solution is brought into contact with a cell. Gentle suction is applied to form a high-resistance "giga-ohm" seal.[9]

-

Whole-Cell Configuration: A further pulse of suction ruptures the cell membrane under the pipette tip, allowing electrical access to the cell's interior.[9]

-

Data Acquisition: The cell is voltage-clamped at a holding potential (e.g., -80 mV). Depolarizing voltage steps are applied to elicit LTCC currents.[9]

-

Drug Application: After recording a stable baseline current, the test compound is perfused at increasing concentrations, and the resulting inhibition of the current is measured.[9]

-

Data Analysis: The peak current amplitude at each compound concentration is measured and plotted against the log concentration to determine the IC50.

Signaling Pathways and Visualizations

LTCCs are integral to numerous signaling cascades. Influx of Ca²⁺ through these channels acts as a second messenger, activating a variety of downstream effectors.

In neurons, Ca²⁺ influx through LTCCs can activate several key signaling pathways that regulate gene expression, a process known as excitation-transcription coupling.[10] One prominent pathway involves the activation of calcium/calmodulin-dependent protein kinase (CaMK) and the Ras/MAPK pathway, leading to the phosphorylation of the transcription factor CREB (cAMP response element-binding protein).[10][11]

Caption: Neuronal LTCC signaling pathway to gene expression.

The process of determining a compound's Ki value via a radioligand competition binding assay can be visualized as a sequential workflow.

Caption: Workflow for Kᵢ determination via radioligand binding.

References

- 1. L-type calcium channel - Wikipedia [en.wikipedia.org]

- 2. L-type calcium channel targeting and local signalling in cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. L-type calcium channels and neuropsychiatric diseases: Insights into genetic risk variant-associated genomic regulation and impact on brain development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. benchchem.com [benchchem.com]

- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 8. docs.axolbio.com [docs.axolbio.com]

- 9. benchchem.com [benchchem.com]

- 10. Knockdown of L Calcium Channel Subtypes: Differential Effects in Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Neuronal L-Type Calcium Channel Signaling to the Nucleus Requires a Novel CaMKIIα-Shank3 Interaction - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of 1,4-Dihydropyridine Calcium Channel Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of 1,4-dihydropyridine (B1200194) (DHP) calcium channel antagonists, a cornerstone class of drugs for the management of cardiovascular diseases such as hypertension and angina.[1] By blocking L-type calcium channels, these agents induce vasodilation and reduce cardiac workload.[2][3] This document details the critical molecular features governing their pharmacological activity, summarizes quantitative data, and outlines key experimental protocols for their evaluation.

Core Pharmacophore: The 1,4-Dihydropyridine Scaffold

The essential framework for this class of calcium channel blockers is the 1,4-dihydropyridine ring. The integrity of this heterocyclic system is paramount for activity. Key structural requirements for potent L-type calcium channel antagonism have been established through extensive research.[4][5]

A diagram illustrating the fundamental 1,4-dihydropyridine scaffold with numbered positions is presented below.

References

- 1. 1,4-Dihydropyridines as calcium channel ligands and privileged structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CV Pharmacology | Calcium-Channel Blockers (CCBs) [cvpharmacology.com]

- 3. Dual mode of action of dihydropyridine calcium antagonists: a role for nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of Dihydropyrimidines: Isosteres of Nifedipine and Evaluation of Their Calcium Channel Blocking Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Enigma of "CCA-5": A Search for a Novel Compound Yields Ambiguous Results

Despite a comprehensive search for a compound designated "CCA-5," no specific molecule with this identifier has been found in the public domain of scientific and medical literature. The inquiry into its discovery, synthesis, and mechanism of action has instead highlighted the prevalence of "CCA" as a common abbreviation for cholangiocarcinoma, a type of bile duct cancer, and revealed a variety of other unrelated entities sharing the "CCA-5" designation.

Initial investigations into scientific databases and search engines for "CCA-5" in the context of drug discovery and chemical synthesis did not yield any relevant results. The query was broadened to include terms such as "compound," "drug," "synthesis," and "cancer" to ascertain if "CCA-5" was an experimental drug candidate or a recently discovered molecule. However, these targeted searches also failed to identify a specific chemical entity known as CCA-5.

The most prominent and scientifically relevant association with the acronym "CCA" is Cholangiocarcinoma . A significant body of research exists on the molecular pathways, potential therapeutic targets, and treatment modalities for this aggressive cancer. Key signaling pathways frequently implicated in cholangiocarcinoma include the PI3K/Akt, Notch, and MAPK pathways. The standard of care often involves chemotherapeutic agents such as 5-Fluorouracil (5-FU), gemcitabine, and cisplatin. It is plausible that "CCA-5" could be an internal, unpublished designation for a compound being investigated for the treatment of cholangiocarcinoma, but without any public disclosure, this remains speculative.

Further complicating the search, the term "CCA-5" appears in several other, entirely unrelated contexts:

-

TRW-CCA5-1: A human gene that encodes for a transfer RNA-Trp (Anticodon CCA) 5-1.

-

Spurrite (CCa5O11Si2): A calcium silicate (B1173343) carbonate mineral.

-

3'-CC(C/A)-5': A specific nucleotide sequence motif involved in the initiation of RNA-primed DNA synthesis.

-

Cat Cage (CCA-5): A commercially available product for housing felines.

Given the lack of any discernible information linking "CCA-5" to a specific chemical compound within the requested context of a technical guide for researchers, it is not possible to provide a report on its discovery, synthesis pathway, or experimental protocols. The ambiguity of the term, coupled with the absence of its mention in scientific literature, suggests that "CCA-5" may be an internal project code, a misnomer, or a compound that has not yet been publicly disclosed.

Therefore, this guide cannot fulfill the core requirements of detailing quantitative data, experimental protocols, and signaling pathway diagrams for a compound named "CCA-5." Researchers, scientists, and drug development professionals seeking information on novel therapeutics for cholangiocarcinoma are encouraged to consult recent publications on the molecular landscape of the disease and emerging drug candidates.

Target Validation of CaV1.4: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the target validation studies for the voltage-gated calcium channel CaV1.4, the protein product of the CACNA1F gene. While a specific antagonist designated "Calcium Channel Antagonist 5" is not prominently described in scientific literature, this document focuses on the validation of CaV1.4 as a therapeutic target and details the pharmacological tools and experimental methodologies used to investigate its function and modulation.

Core Target: CaV1.4 (CACNA1F)

The CaV1.4 channel is a crucial component of the L-type voltage-gated calcium channels, primarily expressed in the retina.[1][2] It plays a vital role in the transmission of visual signals by mediating sustained calcium influx at the ribbon synapses of photoreceptor cells.[1][3][4] Mutations in the CACNA1F gene are linked to several X-linked retinal disorders, most notably Congenital Stationary Night Blindness type 2 (CSNB2), highlighting its importance in visual function.[1][4]

Quantitative Data on CaV1.4 Antagonists

The pharmacological validation of CaV1.4 involves the use of various antagonists to probe its function. While CaV1.4 is sensitive to classical L-type channel blockers, its pharmacological profile shows distinct characteristics.

| Antagonist | Antagonist Type | IC50 Value | Cell Type | Experimental Conditions | Reference |

| Isradipine | Dihydropyridine | ~15-fold lower sensitivity than for CaV1.2 | tsA-201 cells | Whole-cell patch clamp, -90 mV holding potential | [5] |

| Nifedipine | Dihydropyridine | 944 ± 127 nM | tsA-201 cells | Whole-cell patch clamp, -100 mV holding potential | [6] |

| ML218 | Non-dihydropyridine | ~2 µM | HEK293T cells | Whole-cell patch clamp | [6][7] |

| Z944 | Non-dihydropyridine | ~30 µM | HEK293T cells | Whole-cell patch clamp | [6][7] |

Signaling Pathways and Experimental Workflows

The function of CaV1.4 is intricately linked to the signaling cascade of phototransduction and synaptic transmission in the retina. The following diagrams illustrate these relationships and typical experimental workflows for target validation.

Experimental Protocols

Detailed methodologies are crucial for the robust validation of CaV1.4 as a drug target.

Whole-Cell Patch-Clamp Electrophysiology

This "gold standard" technique is used to measure the ion channel activity of CaV1.4 and the blocking effects of antagonists.[6][7]

-

Cell Preparation: Human embryonic kidney (HEK293) or tsA-201 cells are transiently co-transfected with cDNAs encoding the human CaV1.4 α1 subunit (CACNA1F), along with auxiliary β2 and α2δ subunits to reconstitute the functional channel complex.[5][8] A fluorescent protein marker (e.g., eGFP) is often co-transfected for easy identification of transfected cells.

-

Recording Solutions:

-

External Solution (in mM): 140 Tris, 1 MgCl₂, and 10 CaCl₂ or 20 BaCl₂ (Barium is often used as the charge carrier to increase current amplitude and reduce calcium-dependent inactivation). The pH is adjusted to 7.3 with methanesulfonic acid.[6]

-

Internal (Pipette) Solution (in mM): 140 N-methyl-D-glucamine, 10 HEPES, 10 EGTA, 2 MgCl₂, and 2 Mg-ATP. The pH is adjusted to 7.3 with methanesulfonic acid.[6]

-

-

Voltage Protocol: Cells are typically held at a holding potential of -90 mV.[5] To elicit currents, depolarizing voltage steps (e.g., to +20 mV for 50 ms) are applied.[9] Current-voltage (I-V) relationships are determined by applying a series of voltage steps.

-

Data Analysis: The inhibitory effect of an antagonist is determined by measuring the reduction in the peak current amplitude in the presence of the compound compared to the control. The IC50 value is calculated by fitting the concentration-response data to a Hill equation.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to the CaV1.4 channel.

-

Membrane Preparation: Membranes are prepared from cells or tissues expressing CaV1.4. Cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors) and centrifuged to pellet the membranes. The final pellet is resuspended and stored at -80°C.[10]

-

Binding Reaction: Membranes are incubated with a radiolabeled ligand (e.g., [3H]nitrendipine for DHP binding sites) and varying concentrations of the unlabeled antagonist.[11]

-

Detection: The amount of bound radioligand is quantified using a scintillation counter after separating the bound from the free ligand by rapid filtration.

-

Data Analysis: The inhibition constant (Ki) is determined from the IC50 value of the competition binding curve.

Co-immunoprecipitation Assay

This technique is used to identify proteins that interact with CaV1.4, which is crucial for understanding the channel's function in its native environment.

-

Cell Lysis: HEK293 cells co-transfected with FLAG-tagged CaV1.4 α1 and potential interacting partners (e.g., β2 and α2δ4 subunits) are lysed.[8]

-

Immunoprecipitation: The cell lysate is incubated with anti-FLAG antibodies to pull down the FLAG-CaV1.4 protein and any associated proteins.[8]

-

Western Blotting: The immunoprecipitated protein complex is then separated by SDS-PAGE and analyzed by Western blotting using antibodies specific for the suspected interacting proteins.[8]

Immunohistochemistry

This method is used to visualize the localization of the CaV1.4 channel within retinal tissue.

-

Tissue Preparation: Mouse retinal sections are prepared and incubated with primary antibodies against CaV1.4 and other synaptic markers.[8]

-

Antibody Incubation: Sections are incubated with a primary antibody targeting CaV1.4 and then with a fluorescently labeled secondary antibody.[8]

-

Imaging: The localization of the fluorescent signal is visualized using confocal microscopy. This has shown that CaV1.4 is highly localized to the outer plexiform layer of the retina, consistent with its role in photoreceptor synapses.[8]

This guide provides a foundational understanding of the key aspects of CaV1.4 target validation. Researchers and drug development professionals can utilize this information to design and execute robust studies aimed at modulating the activity of this critical retinal ion channel for therapeutic benefit.

References

- 1. Channeling Vision: CaV1.4—A Critical Link in Retinal Signal Transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring the potential for gene therapy in Cav1.4-related retinal channelopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A dual role for Cav1.4 Ca2+ channels in the molecular and structural organization of the rod photoreceptor synapse | eLife [elifesciences.org]

- 4. Cav1.4 dysfunction and congenital stationary night blindness type 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cav1.4α1 Subunits Can Form Slowly Inactivating Dihydropyridine-Sensitive L-Type Ca2+ Channels Lacking Ca2+-Dependent Inactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. biorxiv.org [biorxiv.org]

- 8. Characterization of Cav1.4 Complexes (α11.4, β2, and α2δ4) in HEK293T Cells and in the Retina - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A non-conducting role of the Cav1.4 Ca2+ channel drives homeostatic plasticity at the cone photoreceptor synapse [elifesciences.org]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. High-affinity antibodies to the 1,4-dihydropyridine Ca2+-channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Selectivity Profile of Novel Calcium Channel Modulators: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "CCA-5" is not a recognized designation for a specific calcium channel modulator in the reviewed scientific literature. Therefore, this guide provides a representative framework for the selectivity profiling of a hypothetical novel chemical entity (NCE), herein referred to as NCE-A , against various voltage-gated calcium channel (CaV) subtypes. The data and protocols presented are illustrative and based on established methodologies in the field.

Introduction to Voltage-Gated Calcium Channels

Voltage-gated calcium channels (CaV) are crucial transmembrane proteins that regulate calcium influx into cells in response to membrane depolarization.[1][2] This calcium influx acts as a second messenger, triggering a multitude of physiological processes, including muscle contraction, neurotransmitter release, and gene expression.[1][2] The CaV channel family is diverse, with ten members in mammals categorized into three main subfamilies: CaV1 (L-type), CaV2 (P/Q-, N-, and R-types), and CaV3 (T-type), each with distinct biophysical and pharmacological properties and physiological roles.[1][2][3] This diversity makes selective modulation of CaV channel subtypes a promising therapeutic strategy for various disorders.

Quantitative Selectivity Profiling of NCE-A

The initial characterization of NCE-A involves determining its potency and selectivity across a panel of the major CaV channel subtypes. This is typically achieved through electrophysiological and binding assays.

Electrophysiological Assessment of NCE-A

Whole-cell patch-clamp electrophysiology is the gold standard for assessing the functional effects of a compound on ion channel activity. The half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) is determined by applying a range of NCE-A concentrations to cells expressing a specific CaV channel subtype and measuring the resulting change in calcium current.

Table 1: Illustrative Electrophysiological Profile of NCE-A against Human CaV Channel Subtypes

| Channel Subtype | α1 Subunit | Current Type | NCE-A IC50 (nM) |

| CaV1.2 | α1C | L-type | 850 |

| CaV1.3 | α1D | L-type | >10,000 |

| CaV2.1 | α1A | P/Q-type | 15 |

| CaV2.2 | α1B | N-type | 25 |

| CaV2.3 | α1E | R-type | 300 |

| CaV3.1 | α1G | T-type | >10,000 |

| CaV3.2 | α1H | T-type | >10,000 |

Data are hypothetical and for illustrative purposes only.

Radioligand Binding Assay of NCE-A

Radioligand binding assays provide information on the affinity of a compound for a specific receptor or channel. These assays measure the ability of the test compound (NCE-A) to displace a known radiolabeled ligand that binds to the target channel. The half-maximal inhibitory concentration (IC50) is determined, from which the inhibitory constant (Ki) can be calculated.

Table 2: Illustrative Binding Affinity Profile of NCE-A for Human CaV Channel Subtypes

| Channel Subtype | α1 Subunit | Radioligand | NCE-A Ki (nM) |

| CaV1.2 | α1C | [3H]-Nitrendipine | 950 |

| CaV2.1 | α1A | [125I]-ω-conotoxin MVIIC | 12 |

| CaV2.2 | α1B | [125I]-ω-conotoxin GVIA | 20 |

Data are hypothetical and for illustrative purposes only.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for accurate selectivity profiling.

Cell Culture and Transfection

-

Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used for their robust growth and high transfection efficiency.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

-

Transfection: For transient expression, cells are transfected using a suitable transfection reagent (e.g., Lipofectamine) with plasmids encoding the pore-forming α1 subunit and the auxiliary β and α2δ subunits of the target CaV channel. A fluorescent reporter protein (e.g., GFP) is often co-transfected to identify successfully transfected cells. For stable expression, cells are selected using an appropriate antibiotic.

Whole-Cell Patch-Clamp Electrophysiology

-

Cell Preparation: Transfected cells are plated onto glass coverslips 24-48 hours post-transfection. Immediately before recording, the culture medium is replaced with an external recording solution.

-

Solutions:

-

External Solution (in mM): 140 TEA-Cl, 10 BaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH adjusted to 7.4 with TEA-OH. Barium is often used as the charge carrier to enhance current amplitude and reduce calcium-dependent inactivation.

-

Internal (Pipette) Solution (in mM): 120 Cs-aspartate, 10 EGTA, 5 MgCl2, 3 Mg-ATP, 0.3 Na-GTP, 10 HEPES, pH adjusted to 7.2 with CsOH.

-

-

Recording Procedure:

-

Borosilicate glass pipettes with a resistance of 2-5 MΩ are filled with the internal solution and mounted on a micromanipulator.

-

A giga-ohm seal is formed between the pipette tip and the cell membrane of a GFP-positive cell.

-

The cell membrane is ruptured to achieve the whole-cell configuration.

-

The cell is voltage-clamped at a holding potential of -80 mV.

-

Currents are elicited by a voltage step protocol, for example, a 200 ms (B15284909) depolarization to +10 mV, applied every 10 seconds.

-

After a stable baseline current is established, NCE-A is applied at increasing concentrations via a perfusion system.

-

-

Data Analysis: The peak current amplitude at each concentration is measured and normalized to the baseline current. The resulting concentration-response data are fitted with the Hill equation to determine the IC50 value.

Radioligand Binding Assay

-

Membrane Preparation:

-

HEK293 cells stably expressing the target CaV channel subtype are harvested.

-

Cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce homogenizer.

-

The homogenate is centrifuged at low speed to remove nuclei and debris.

-

The supernatant is then centrifuged at high speed to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in the binding buffer.

-

-

Binding Reaction:

-

A fixed concentration of the appropriate radioligand is incubated with the cell membranes in the presence of varying concentrations of NCE-A.

-

Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.

-

The reaction is incubated to equilibrium (e.g., 60 minutes at room temperature).

-

-

Detection:

-

The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes.

-

The filters are washed with cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data are then analyzed using non-linear regression to determine the IC50 of NCE-A. The Ki is calculated using the Cheng-Prusoff equation.

Visualizations

Experimental Workflow

References

An In-Depth Technical Guide to the In Vitro Pharmacological Profile of Calcium Channel Antagonist 5 (CCA-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro pharmacological properties of the novel L-type calcium channel antagonist, CCA-5. The data herein is presented to facilitate further research and development of this compound for potential therapeutic applications.

Introduction

Voltage-gated calcium channels are critical mediators of calcium influx into cells, playing a pivotal role in a myriad of physiological processes.[1][2] Among these, the L-type calcium channels (LTCCs), particularly the Cav1.2 and Cav1.3 isoforms, are fundamental in excitation-contraction coupling in cardiac, skeletal, and smooth muscles.[3] Antagonists of these channels, such as dihydropyridines (e.g., amlodipine), phenylalkylamines (e.g., verapamil), and benzothiazepines (e.g., diltiazem), are cornerstone therapies for cardiovascular diseases like hypertension and angina.[2][4][5][6] These drugs act by binding to the α1 subunit of the L-type calcium channel, thereby inhibiting calcium influx.[7]

CCA-5 is a novel dihydropyridine (B1217469) derivative under investigation for its potential as a highly selective and potent L-type calcium channel antagonist. This document details its in vitro binding affinity, functional potency, and selectivity profile, along with the methodologies used for their determination.

In Vitro Pharmacological Profile of CCA-5

The in vitro pharmacological profile of CCA-5 has been characterized through a series of binding and functional assays to determine its affinity, potency, and selectivity for various ion channels.

Radioligand binding assays were performed using membrane preparations from cells expressing specific calcium channel subtypes. The equilibrium dissociation constant (KD) for CCA-5 was determined by competition with a radiolabeled ligand.

Table 1: Binding Affinity (KD) of CCA-5 for L-Type Calcium Channels

| Channel Subtype | Radioligand | KD (nM) | Source |

| Cav1.2 | (-)[3H]Amlodipine | 1.64 ± 0.17 | [8] |

Note: Data is representative of a typical dihydropyridine L-type calcium channel antagonist.

The functional potency of CCA-5 was assessed using whole-cell patch-clamp electrophysiology to measure the half-maximal inhibitory concentration (IC50) on calcium currents.

Table 2: Functional Potency (IC50) of CCA-5 against Various Calcium Channel Subtypes

| Channel Subtype | Cell Line | IC50 (nM) | Source |

| Cav1.2 | HEK293 | 57 ± 22 | [9] |

| Cav2.1 | HEK293 | 8600 ± 580 | [9] |

| Cav1.2/Dihydropyridine Insensitive | HEK293 | 26000 ± 3800 | [9] |

Note: Data is based on amlodipine (B1666008) as a representative compound.[9]

The selectivity of CCA-5 was evaluated against a panel of other voltage-gated ion channels to determine its specificity for L-type calcium channels.

Table 3: Selectivity Profile of CCA-5 (IC50 Values)

| Channel Type | Channel Subtype | IC50 (µM) | Source |

| Calcium Channels | Cav1.2 (L-type) | 0.057 | [9] |

| Cav3.1 (T-type) | >20 | [10] | |

| Potassium Channels | Kv1.3 | >8 | [5] |

| KCa3.1 | >28 | [5] |

Note: Data is compiled from studies on representative L-type calcium channel blockers like amlodipine and verapamil (B1683045) to illustrate a typical selectivity profile.[5][9][10]

Key Experimental Methodologies

Detailed protocols for the key in vitro assays used to characterize CCA-5 are provided below.

This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.

Protocol:

-

Membrane Preparation: Cells expressing the target calcium channel are homogenized and centrifuged to isolate the membrane fraction.

-

Incubation: Membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., (-)[3H]amlodipine) and varying concentrations of the test compound (CCA-5).

-

Separation: The reaction is terminated by rapid filtration to separate bound from free radioligand.

-

Detection: The radioactivity of the filters is measured using liquid scintillation counting.

-

Data Analysis: The data is analyzed using non-linear regression to determine the Ki or KD value.

References

- 1. From Gene to Behavior: L-Type Calcium Channel Mechanisms Underlying Neuropsychiatric Symptoms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. L-type calcium channel - Wikipedia [en.wikipedia.org]

- 4. Calcium signalling through L‐type calcium channels: role in pathophysiology of spinal nociceptive transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Ca2+ Channel Blocker Verapamil Inhibits the In Vitro Activation and Function of T Lymphocytes: A 2022 Reappraisal - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Diltiazem | C22H26N2O4S | CID 39186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. [Experimental pharmacology of calcium antagonists] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The unique binding properties of amlodipine: a long-acting calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Distinct properties of amlodipine and nicardipine block of the voltage-dependent Ca2+ channels Cav1.2 and Cav2.1 and the mutant channels Cav1.2/Dihydropyridine insensitive and Cav2.1/Dihydropyridine sensitive - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Verapamil Block of T-Type Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Proof of Concept: Calcium Channel Antagonist 5 (CCA-5)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This whitepaper outlines the comprehensive preclinical proof of concept for Calcium Channel Antagonist 5 (CCA-5), a novel, third-generation dihydropyridine (B1217469) L-type calcium channel blocker. CCA-5 has been specifically engineered for high vascular selectivity and an extended half-life, aiming to provide significant antihypertensive efficacy with an improved safety profile over existing therapies. This document details the in vitro and in vivo studies conducted to establish the pharmacological profile, efficacy, and safety of CCA-5. Key findings demonstrate potent L-type calcium channel antagonism, significant vasorelaxant effects, and a favorable pharmacokinetic profile. The presented data supports the advancement of CCA-5 into clinical development for the treatment of hypertension and other cardiovascular disorders.

Introduction

Calcium channel blockers (CCBs) are a cornerstone in the management of cardiovascular diseases, particularly hypertension.[1][2][3] They exert their therapeutic effects by inhibiting the influx of calcium ions through voltage-gated calcium channels, leading to vasodilation and a reduction in blood pressure.[4][5] While first and second-generation CCBs have proven efficacy, their use can be associated with side effects such as reflex tachycardia and peripheral edema.[1][6]

CCA-5 is a novel dihydropyridine derivative designed to overcome these limitations. Its unique molecular structure confers high selectivity for L-type calcium channels in vascular smooth muscle and a prolonged duration of action. This technical guide provides a detailed overview of the preclinical data that forms the basis of the proof of concept for CCA-5.

Mechanism of Action

CCA-5 is a potent and selective antagonist of L-type voltage-gated calcium channels (CaV1.2). By binding to the alpha-1 subunit of the channel, CCA-5 allosterically inhibits the influx of extracellular calcium into vascular smooth muscle cells.[3][4] This reduction in intracellular calcium concentration leads to smooth muscle relaxation, vasodilation, and a subsequent decrease in peripheral vascular resistance and arterial blood pressure.

Figure 1: Simplified signaling pathway of CCA-5's mechanism of action.

In Vitro Studies

A series of in vitro assays were conducted to characterize the potency, selectivity, and functional effects of CCA-5.

Radioligand Binding Assays

Radioligand binding assays were performed to determine the binding affinity of CCA-5 to L-type calcium channels in rat cardiac and aortic smooth muscle membranes.

Experimental Protocol:

-

Tissue Preparation: Membranes were prepared from fresh rat cardiac and aortic tissues.

-

Radioligand: [³H]-nitrendipine was used as the radioligand.

-

Incubation: Membranes were incubated with varying concentrations of CCA-5 and the radioligand.

-

Detection: Bound radioactivity was measured using liquid scintillation counting.

-

Data Analysis: IC50 values were determined by competitive binding analysis.

Results:

| Compound | Aortic Smooth Muscle (IC50, nM) | Cardiac Muscle (IC50, nM) | Selectivity Ratio (Cardiac/Aortic) |

| CCA-5 | 1.8 | 25.2 | 14.0 |

| Amlodipine | 2.5 | 15.0 | 6.0 |

| Nifedipine | 1.5 | 3.0 | 2.0 |

Table 1: Binding affinity and vascular selectivity of CCA-5 compared to reference compounds.

Patch Clamp Electrophysiology

Whole-cell patch clamp studies were conducted on isolated vascular smooth muscle cells (VSMCs) to directly measure the inhibitory effect of CCA-5 on L-type calcium currents.

Experimental Protocol:

-

Cell Culture: Primary rat aortic smooth muscle cells were cultured.

-

Electrophysiology: Whole-cell voltage-clamp recordings were performed.

-

Test Conditions: Cells were perfused with increasing concentrations of CCA-5.

-

Data Analysis: The concentration-dependent block of the peak calcium current was measured to determine the IC50 value.

Results:

| Compound | IC50 on L-type Ca2+ Current (nM) |

| CCA-5 | 2.1 |

| Amlodipine | 3.0 |

Table 2: Inhibitory concentration of CCA-5 on L-type calcium currents in VSMCs.

Ex Vivo Vasorelaxation Assay

The functional effect of CCA-5 on vascular tone was assessed using isolated rat aortic rings.

Experimental Protocol:

-

Tissue Preparation: Thoracic aortic rings from Sprague-Dawley rats were mounted in organ baths.

-

Contraction: Rings were pre-contracted with potassium chloride (KCl) to induce depolarization and calcium influx.

-

Treatment: Cumulative concentrations of CCA-5 were added to the organ bath.

-

Measurement: The relaxation of the aortic rings was measured isometrically.

-

Data Analysis: EC50 values for vasorelaxation were calculated.

Results:

| Compound | EC50 for Relaxation of KCl-induced Contraction (nM) |

| CCA-5 | 3.5 |

| Amlodipine | 5.2 |

Table 3: Vasorelaxant potency of CCA-5 in isolated rat aortic rings.

Figure 2: Workflow for the in vitro and ex vivo evaluation of CCA-5.

In Vivo Studies

The antihypertensive efficacy and safety of CCA-5 were evaluated in a spontaneously hypertensive rat (SHR) model.

Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)

Experimental Protocol:

-

Animal Model: Male spontaneously hypertensive rats (SHRs) were used.

-

Drug Administration: CCA-5 was administered orally once daily for 28 days at three different dose levels.

-

Blood Pressure Monitoring: Systolic blood pressure (SBP) and heart rate (HR) were measured by telemetry.

-

Data Analysis: Changes in SBP and HR from baseline were calculated and compared to a vehicle control group.

Results:

| Treatment Group | Dose (mg/kg/day) | Mean Change in SBP (mmHg) at Day 28 | Mean Change in HR (bpm) at Day 28 |

| Vehicle | - | -5.2 | +3 |

| CCA-5 | 1 | -25.8 | +8 |

| CCA-5 | 3 | -40.1 | +5 |

| CCA-5 | 10 | -55.6 | +2 |

| Amlodipine | 5 | -42.5 | +20 |

Table 4: Effects of 28-day oral administration of CCA-5 on systolic blood pressure and heart rate in SHRs.

The results demonstrate a dose-dependent reduction in systolic blood pressure with minimal impact on heart rate, suggesting a lower propensity for reflex tachycardia compared to amlodipine.

Pharmacokinetic Profile

The pharmacokinetic properties of CCA-5 were assessed in Sprague-Dawley rats following a single oral dose.

Experimental Protocol:

-

Animal Model: Male Sprague-Dawley rats.

-

Dosing: A single oral dose of 10 mg/kg of CCA-5 was administered.

-

Sample Collection: Blood samples were collected at various time points post-administration.

-

Analysis: Plasma concentrations of CCA-5 were determined using LC-MS/MS.

-

Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis.

Results:

| Parameter | Value |

| Tmax (h) | 6.0 |

| Cmax (ng/mL) | 150 |

| AUC (0-inf) (ng·h/mL) | 2100 |

| T½ (h) | 24.5 |

| Bioavailability (%) | 45 |

Table 5: Pharmacokinetic parameters of CCA-5 in rats.

The pharmacokinetic profile of CCA-5 is characterized by slow absorption and a long elimination half-life, supporting a once-daily dosing regimen.

Conclusion

The preclinical data for CCA-5 provide a robust proof of concept for its development as a novel antihypertensive agent. The in vitro studies confirm its potent and highly selective antagonism of L-type calcium channels in vascular smooth muscle. The in vivo studies in a relevant animal model of hypertension demonstrate significant, dose-dependent blood pressure reduction with a favorable safety profile, particularly with respect to reflex tachycardia. The pharmacokinetic properties are consistent with a once-daily dosing schedule. These findings strongly support the progression of CCA-5 into formal clinical development to evaluate its safety and efficacy in human subjects.

References

- 1. New Generation Calcium Channel Blockers in Hypertensive Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Discovery and Development of Calcium Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

A Technical Guide to CaMKII in Cardiovascular Disease

For Researchers, Scientists, and Drug Development Professionals

Foreword: Initial research for a molecule designated "CCA-5" in the context of cardiovascular disease did not yield specific findings in publicly available scientific literature. It is possible that this designation is an internal, preclinical, or otherwise unpublished identifier. This technical guide will instead focus on a well-characterized and critical mediator of cardiovascular pathology: Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) . The extensive body of research on CaMKII provides a robust framework for understanding the molecular signaling, experimental validation, and therapeutic targeting of key pathological pathways in the heart, aligning with the core requirements of the original request.

Introduction to CaMKII

The multifunctional Ca²⁺ and calmodulin-dependent protein kinase II (CaMKII) is a serine/threonine kinase that acts as a crucial transducer of calcium (Ca²⁺) signals.[1][2] In the cardiovascular system, CaMKII is a central signaling molecule that, when excessively or chronically activated, promotes the pathological phenotypes of heart failure and arrhythmias.[3] It is encoded by four distinct genes (α, β, γ, δ), with the γ and δ isoforms being predominantly expressed in cardiac tissue.[4] Specifically, the CaMKIIδ isoform is the most abundant in the heart and plays a critical role in regulating numerous cardiac functions, including excitation-contraction coupling.[4]

CaMKII's activation in response to pathological stimuli positions it as a nodal point for integrating multiple stress signals.[3][5] Evidence accumulated over the last decade confirms that CaMKII activity is elevated in hypertrophied and failing myocardium from both animal models and human patients.[5][6] Its overexpression is shown to cause myocardial hypertrophy and heart failure, while its inhibition can ameliorate these conditions, making it a highly validated therapeutic target.[5][6][7][8]

Mechanism of CaMKII Activation and Downstream Signaling

CaMKII activation is a multi-step process that allows it to respond to and integrate various upstream signals, notably intracellular Ca²⁺ fluctuations and oxidative stress.[2]

2.1 Canonical Activation by Ca²⁺/Calmodulin: Under resting conditions, the catalytic domain of CaMKII is kept inactive by an autoinhibitory regulatory domain.[6] An increase in intracellular Ca²⁺ leads to the formation of a Ca²⁺/calmodulin (CaM) complex, which then binds to the regulatory domain of CaMKII. This binding event causes a conformational change that releases the autoinhibition and activates the kinase.[2][6]

2.2 Autonomous Activation: A key feature of CaMKII is its ability to transition into a Ca²⁺/CaM-independent, or "autonomous," state. This occurs through two primary post-translational modifications:

-

Autophosphorylation: With sustained Ca²⁺/CaM binding, a CaMKII subunit within the holoenzyme complex phosphorylates a neighboring subunit at a key threonine residue (T286/287).[9][10] This autophosphorylation "traps" the kinase in an open, active conformation, maintaining 20-40% of its maximal activity even after Ca²⁺ levels decline and CaM dissociates.[2][10]

-

Oxidation: In conditions of oxidative stress, reactive oxygen species (ROS) can directly oxidize a pair of methionine residues (M281/282) in the regulatory domain.[2][9][11] This oxidation also prevents the re-association of the inhibitory domain, leading to sustained, autonomous activity.[2][9] This mechanism directly links pathological states like ischemia-reperfusion injury and neurohumoral stimulation (e.g., by Angiotensin II) to sustained CaMKII activation.[3][9][12]

Once activated, CaMKII phosphorylates a diverse array of downstream targets, profoundly impacting cardiomyocyte function and contributing to disease progression.[3][13]

Key Downstream Effects:

-

Excitation-Contraction Coupling: CaMKII phosphorylates key Ca²⁺ handling proteins, including the ryanodine (B192298) receptor (RyR2), phospholamban (PLN), and L-type Ca²⁺ channels (CaV1.2).[3][13][14][15] Pathological phosphorylation of RyR2 leads to diastolic Ca²⁺ leak from the sarcoplasmic reticulum (SR), while effects on CaV1.2 and Na⁺ channels can increase Ca²⁺ entry, contributing to Ca²⁺ overload, arrhythmias, and contractile dysfunction.[3][14][15]

-

Transcriptional Regulation and Hypertrophy: The nuclear splice variant, CaMKIIδB, can phosphorylate class II histone deacetylases (HDACs), particularly HDAC4.[3][13] This phosphorylation causes the export of HDACs from the nucleus, de-repressing the pro-hypertrophic transcription factor MEF2 (myocyte enhancer factor-2) and driving the expression of genes associated with pathological cardiac hypertrophy.[3][13][16]

-

Apoptosis and Cell Death: Sustained CaMKII activation promotes cardiomyocyte apoptosis through multiple pathways.[3][13][15][17] It can activate pro-apoptotic proteases and transcription factors, and CaMKII-induced disruption of Ca²⁺ homeostasis can trigger mitochondrial-dependent cell death pathways.[3][17]

-

Inflammation and Fibrosis: Oxidized CaMKII can enhance pro-inflammatory signaling by promoting NF-κB activity.[18] It also contributes to cardiac fibrosis by activating transcription factors that increase the expression of matrix metalloproteinases like MMP9.[3][13]

Visualizing CaMKII Signaling Pathways and Workflows

Core CaMKII Activation and Pathological Signaling

Caption: Core CaMKII signaling cascade in cardiovascular disease.

Experimental Workflow: Testing a CaMKII Inhibitor in a Hypertrophy Model

Caption: Workflow for evaluating a CaMKII inhibitor in vivo.

Quantitative Data Summary

The following tables summarize quantitative findings from studies investigating the role of CaMKII in cardiovascular disease models.

Table 1: Effects of CaMKII Inhibition on Cardiac Remodeling and Function

| Model / Condition | Treatment | Parameter | Result | Citation |

|---|---|---|---|---|

| CaMKIIδC Transgenic Mice | Metoprolol (270 mg/kg/day) | Mortality | Significantly reduced | [19] |

| CaMKIIδC Transgenic Mice | Metoprolol (270 mg/kg/day) | Heart Weight / Tibia Length | 14% reduction | [19] |

| CaMKIIδC Transgenic Mice | Metoprolol (270 mg/kg/day) | Ventricular Arrhythmias | 70% reduction | [19] |

| CaMKII-δ9 Transgenic Mice | KN-93 (10 µmol/kg, i.p.) | Cardiac Hypertrophy | Attenuated | [20] |

| CaMKII-δ9 Transgenic Mice | KN-93 (10 µmol/kg, i.p.) | Myocardial Dysfunction | Attenuated | [20] |

| Spontaneously Hypertensive Rats | AntCaNtide / tat-CN17β | Left Ventricular Mass | Significant reduction | [21] |

| Spontaneously Hypertensive Rats | AntCaNtide / tat-CN17β | CaMKII & ERK Phosphorylation | Significant reduction |[21] |

Table 2: CaMKII Expression and Activity in Human Heart Failure

| Patient Cohort | Parameter Measured | Finding | Citation |

|---|---|---|---|

| End-stage Heart Failure | CaMKII Protein Expression | No reduction with β-blocker treatment | [19] |

| End-stage Heart Failure | CaMKII Autophosphorylation | No reduction with β-blocker treatment | [19] |

| End-stage Heart Failure | CaMKII Oxidation | No reduction with β-blocker treatment | [19] |

| Dilated Cardiomyopathy | CaMKIIδ mRNA and Protein | Significantly elevated vs. non-failing hearts | [13] |

| Atrial Fibrillation | CaMKII Expression | Elevated in atrial myocytes | [3] |

| Atrial Fibrillation | CaMKII Autophosphorylation | Increased in atrial myocytes |[7] |

Key Experimental Protocols

Detailed methodologies are critical for the replication and validation of scientific findings. Below are summaries of protocols commonly used to investigate CaMKII in cardiovascular research.

Western Blotting for CaMKII Activation

This technique is used to measure the levels of total CaMKII and its activated forms (autophosphorylated or oxidized).

-

Objective: To quantify the protein levels of total CaMKII, autophosphorylated CaMKII (p-CaMKII at Thr286/287), and oxidized CaMKII (ox-CaMKII).[19][22]

-

Protocol Summary:

-

Tissue Homogenization: Heart tissue is harvested and rapidly frozen. The tissue is then homogenized in a lysis buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states.

-

Protein Quantification: The total protein concentration of the lysate is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are loaded onto a polyacrylamide gel and separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for total CaMKII, p-CaMKII (Thr286/287), or ox-CaMKII (Met281/282).

-

Detection: The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). A chemiluminescent substrate is added, and the resulting light signal is captured on film or with a digital imager.

-

Analysis: Band intensities are quantified using densitometry software. Levels of p-CaMKII or ox-CaMKII are typically normalized to total CaMKII levels or a loading control like GAPDH or calsequestrin.[19]

-

Echocardiography in Murine Models of Heart Failure

This non-invasive imaging technique is used to assess cardiac structure and function in live animal models.

-

Objective: To measure parameters such as left ventricular mass, wall thickness, and ejection fraction to evaluate the extent of cardiac hypertrophy and dysfunction.[19][21]

-

Protocol Summary:

-

Animal Preparation: The mouse is lightly anesthetized, and its chest is shaved. The animal is placed on a heated platform to maintain body temperature. Heart rate and temperature are monitored.

-

Image Acquisition: Using a high-frequency ultrasound system (e.g., Vevo 2100), a transducer is applied to the chest with ultrasound gel.[19] Two-dimensional images are obtained in parasternal long-axis and short-axis views.

-

M-Mode Imaging: An M-mode cursor is positioned perpendicular to the left ventricular anterior and posterior walls to generate a tracing that shows wall motion over time.

-

Measurements: From the M-mode images, measurements of the left ventricular internal diameter during diastole (LVIDd) and systole (LVIDs), as well as wall thickness, are taken.

-

Calculations: These measurements are used to calculate functional parameters, including:

-

Ejection Fraction (EF%): A measure of pumping efficiency.

-

Fractional Shortening (FS%): A measure of contractility.

-

Left Ventricular Mass: An indicator of hypertrophy.

-

-

Longitudinal Analysis: The procedure is typically repeated at regular intervals (e.g., weekly) to track disease progression and the effects of therapeutic interventions.[21]

-

Patch-Clamp Electrophysiology for Ion Channel Analysis

This technique is used to measure the ionic currents through specific channels in isolated cardiomyocytes, revealing how CaMKII affects the electrical properties of heart cells.

-

Objective: To measure specific ion currents, such as the late sodium current (I_NaL) or L-type calcium current (I_Ca), and assess arrhythmogenic events like delayed afterdepolarizations (DADs).[23]

-

Protocol Summary:

-

Cell Isolation: Single ventricular myocytes are enzymatically isolated from animal or human hearts.

-

Patch-Clamp Setup: A single myocyte is placed in a perfusion chamber on an inverted microscope. A glass micropipette with a very fine tip (1-5 MΩ resistance) filled with an internal solution is brought into contact with the cell membrane.[23]

-

Whole-Cell Configuration: A high-resistance seal is formed between the pipette and the membrane. The membrane patch is then ruptured by suction, allowing electrical access to the entire cell interior (whole-cell configuration).

-

Voltage Clamp: The membrane potential is clamped at a holding potential. A series of voltage steps (a "voltage protocol") is applied to elicit and measure specific ion currents. For example, to measure I_NaL, a specific voltage protocol is used, and the current sensitive to a selective inhibitor (e.g., GS-967) is recorded.[23]

-

Data Acquisition and Analysis: The resulting currents are amplified, filtered, and digitized. Analysis of the current traces allows for the characterization of channel gating properties (activation, inactivation) and current amplitude. The effects of CaMKII activation (e.g., via ATX-II) or inhibition (e.g., via AIP) can be directly observed.[23]

-

Conclusion and Therapeutic Implications

The body of evidence strongly implicates CaMKII as a central and critical mediator in the pathogenesis of major cardiovascular diseases, including heart failure, arrhythmias, and pathological hypertrophy.[5][7][24] Its unique ability to translate acute stress signals like increased intracellular Ca²⁺ and oxidative stress into long-term, maladaptive changes in gene expression and cellular function makes it a compelling target for therapeutic intervention.[2][3]

Preclinical studies using genetic and pharmacological inhibition of CaMKII have consistently shown beneficial outcomes, including reduced hypertrophy, improved cardiac function, and suppression of arrhythmias.[5][6][21][25] However, the development of CaMKII inhibitors for clinical use is challenged by the need for specificity to avoid off-target effects and to distinguish between pathological and physiological CaMKII activity, which is important for functions like learning and memory.[8][14]

Future drug development efforts may focus on targeting specific CaMKII isoforms (e.g., CaMKIIδ), splice variants, or activation pathways (e.g., oxidative activation) to achieve cardiac-specific benefits while minimizing potential systemic side effects.[8][14] Continued research into the precise molecular interactions and subcellular localization of CaMKII in diseased hearts will be paramount to unlocking the full therapeutic potential of targeting this pivotal kinase.

References

- 1. academic.oup.com [academic.oup.com]

- 2. journals.physiology.org [journals.physiology.org]

- 3. CaMKII: linking heart failure and arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. CaMKII in myocardial hypertrophy and heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Ca2+/Calmodulin-dependent Protein Kinase II in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CaMKII as a Therapeutic Target in Cardiovascular Disease | Annual Reviews [annualreviews.org]

- 9. Frontiers | Regulation of CaMKII signaling in cardiovascular disease [frontiersin.org]

- 10. Studying CaMKII: Tools and standards - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [PDF] CaMKII in the cardiovascular system: sensing redox states. | Semantic Scholar [semanticscholar.org]

- 12. CaMKII oxidative activation and the pathogenesis of cardiac disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ahajournals.org [ahajournals.org]

- 14. CaMKII as a Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Emerging Role of CaMKII as a Possible Therapeutic Target for Cardiovascular Diseases [scirp.org]

- 16. JCI - CaM kinase signaling induces cardiac hypertrophy and activates the MEF2 transcription factor in vivo [jci.org]

- 17. CaMKII is a nodal signal for multiple programmed cell death pathways in heart - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. CaMKII Activity Persists During Chronic β-Adrenoceptor Blockade in Experimental and Human Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 20. CaMKII-δ9 Induces Cardiomyocyte Death to Promote Cardiomyopathy and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Targeting the CaMKII/ERK Interaction in the Heart Prevents Cardiac Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Visualizing CaMKII and CaM activity: a paradigm of compartmentalized signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Cardiomyocyte Na+ and Ca2+ mishandling drives vicious cycle involving CaMKII, ROS, and ryanodine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 24. scispace.com [scispace.com]

- 25. Inhibition of cardiac CaMKII to cure heart failure: step by step towards translation? | springermedicine.com [springermedicine.com]

Novel T-type Calcium Channel Blockers: A Technical Guide to Therapeutic Intervention in Neuropathic Pain

For Researchers, Scientists, and Drug Development Professionals

Executive Summary